molecular formula C9H11NO3S B7478067 3-[Methyl(thiophene-2-carbonyl)amino]propanoic acid

3-[Methyl(thiophene-2-carbonyl)amino]propanoic acid

Cat. No. B7478067
M. Wt: 213.26 g/mol
InChI Key: XPVKGJLLXUKZOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[Methyl(thiophene-2-carbonyl)amino]propanoic acid, also known as MTCP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Mechanism of Action

The exact mechanism of action of 3-[Methyl(thiophene-2-carbonyl)amino]propanoic acid is not yet fully understood. However, studies have suggested that 3-[Methyl(thiophene-2-carbonyl)amino]propanoic acid may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. 3-[Methyl(thiophene-2-carbonyl)amino]propanoic acid may also modulate the immune system by regulating the production of cytokines and other immune system molecules.
Biochemical and Physiological Effects
3-[Methyl(thiophene-2-carbonyl)amino]propanoic acid has been shown to have a number of biochemical and physiological effects. Studies have shown that 3-[Methyl(thiophene-2-carbonyl)amino]propanoic acid can inhibit the growth of cancer cells in vitro, as well as reduce inflammation and modulate the immune system. 3-[Methyl(thiophene-2-carbonyl)amino]propanoic acid has also been shown to have antioxidant properties, which may contribute to its anti-cancer effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-[Methyl(thiophene-2-carbonyl)amino]propanoic acid in lab experiments is its potential as an anti-cancer agent. 3-[Methyl(thiophene-2-carbonyl)amino]propanoic acid has been shown to have anti-cancer properties in vitro, which makes it a promising candidate for further study. However, one of the limitations of using 3-[Methyl(thiophene-2-carbonyl)amino]propanoic acid in lab experiments is its relatively low solubility in water, which can make it difficult to work with.

Future Directions

There are many potential future directions for the study of 3-[Methyl(thiophene-2-carbonyl)amino]propanoic acid. One area of interest is the development of new synthetic methods for 3-[Methyl(thiophene-2-carbonyl)amino]propanoic acid, which could improve its solubility and make it easier to work with in lab experiments. Another area of interest is the further study of 3-[Methyl(thiophene-2-carbonyl)amino]propanoic acid's anti-cancer properties, including its potential use in combination with other anti-cancer agents. Additionally, the potential use of 3-[Methyl(thiophene-2-carbonyl)amino]propanoic acid as an anti-inflammatory agent and immune system modulator warrants further investigation.

Synthesis Methods

3-[Methyl(thiophene-2-carbonyl)amino]propanoic acid can be synthesized using a variety of methods, including the reaction of 3-aminopropanoic acid with thiophene-2-carbonyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 3-amino-2-methylpropanoic acid with thiophene-2-carbonyl chloride in the presence of an acid catalyst.

Scientific Research Applications

3-[Methyl(thiophene-2-carbonyl)amino]propanoic acid has been studied extensively for its potential applications in various areas of scientific research. One of the most promising applications of 3-[Methyl(thiophene-2-carbonyl)amino]propanoic acid is in the field of cancer research. Studies have shown that 3-[Methyl(thiophene-2-carbonyl)amino]propanoic acid has anti-cancer properties and can inhibit the growth of cancer cells in vitro. 3-[Methyl(thiophene-2-carbonyl)amino]propanoic acid has also been studied for its potential use as an anti-inflammatory agent, as well as its ability to modulate the immune system.

properties

IUPAC Name

3-[methyl(thiophene-2-carbonyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3S/c1-10(5-4-8(11)12)9(13)7-3-2-6-14-7/h2-3,6H,4-5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPVKGJLLXUKZOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC(=O)O)C(=O)C1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[Methyl(thiophene-2-carbonyl)amino]propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.